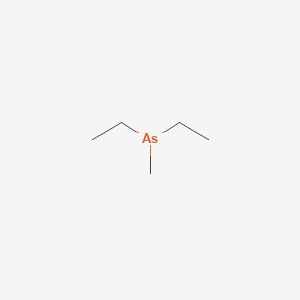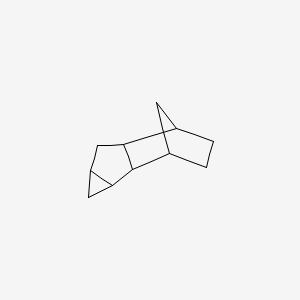
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is a polycyclic hydrocarbon with the molecular formula C11H16. It is also known as decahydro-2,5-methanocycloprop[a]indene. This compound is characterized by its unique structure, which consists of four fused rings, making it a tetracyclic compound. The structure is highly strained due to the presence of multiple ring junctions, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo(6.3.0.04,11.05,9)undecane-2,7-dione: Another polycyclic hydrocarbon with a similar tetracyclic structure but different functional groups.
Decahydro-2,5-methanocycloprop[a]indene: A closely related compound with a similar core structure but different substituents
Uniqueness
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is unique due to its highly strained structure and the presence of multiple ring junctions. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1777-44-2 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
tetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2 |
InChI Key |
VBMPZIREYOVDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4CC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


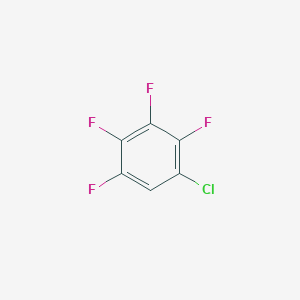
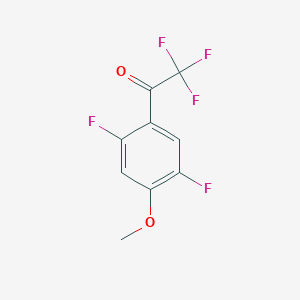
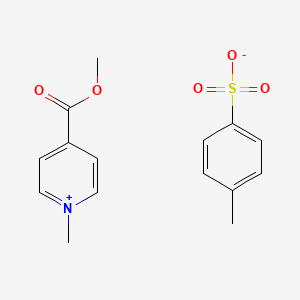
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
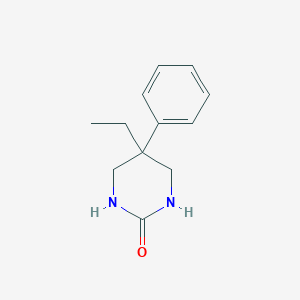

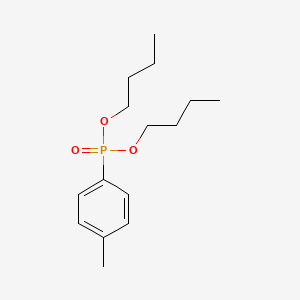
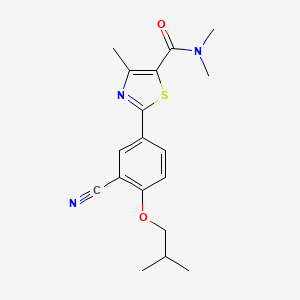
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
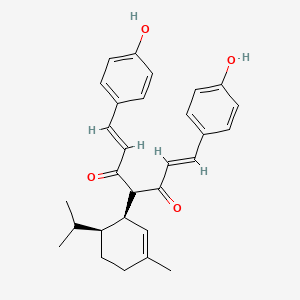
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
